IHVR-11029
Description
Overview of Iminosugar Compounds in Antiviral Research
Iminosugars are a class of carbohydrate mimics in which the endocyclic oxygen atom of the sugar ring is replaced by a nitrogen atom nih.govmedlineplus.govwikipedia.org. This structural modification allows them to act as competitive inhibitors of enzymes that process carbohydrates, including glycosidases. In the context of antiviral research, iminosugars have gained attention for their ability to inhibit host glycosidases, particularly the ER-resident α-glucosidases nih.govwikipedia.orgrcsb.orggenecards.orggenecards.orgorpha.net.
Research into the antiviral potential of iminosugars dates back several decades, with early studies exploring compounds like deoxynojirimycin (DNJ) and castanospermine (B190763) (CAST) genecards.org. These studies demonstrated that inhibiting ER α-glucosidases could affect the replication of various enveloped viruses that rely on the host cell's glycosylation machinery for the proper folding and maturation of their glycoproteins nih.govwikipedia.orgrcsb.orggenecards.orggenecards.orgorpha.net. The broad-spectrum potential of iminosugars against a range of enveloped viruses has made them a promising class of antiviral therapeutics nih.govrcsb.org.
Rationale for Host-Targeted Antiviral Strategies
Traditional antiviral drugs often target specific viral enzymes or proteins, which can lead to the rapid emergence of drug-resistant viral strains due to the high mutation rate of many viruses americanelements.comrcsb.orgnih.govplos.org. Host-targeted antiviral strategies offer an alternative approach by focusing on cellular factors or pathways that are essential for viral replication but are encoded by the host genome wikipedia.orgamericanelements.comrcsb.orgnih.govplos.orgmedlineplus.gov. Since host genes have significantly lower mutation rates compared to viral genes, targeting host factors is expected to reduce the likelihood of the development of drug resistance americanelements.comrcsb.orgnih.govplos.org.
Furthermore, many different viruses from various families utilize common host cellular pathways for their life cycles americanelements.comrcsb.orgnih.govuth.edu. Targeting such a pathway can potentially yield broad-spectrum antiviral agents effective against a wide range of viruses americanelements.comrcsb.orgnih.govplos.org. The ER quality control system, particularly the α-glucosidases, represents one such host pathway critical for the maturation of glycoproteins of numerous enveloped viruses, making it an attractive target for the development of broad-spectrum host-targeted antivirals wikipedia.orgrcsb.orggenecards.orggenecards.orgorpha.net. While host-targeted therapies offer advantages, potential challenges include identifying targets with a sufficient therapeutic window to avoid significant host cell toxicity americanelements.comrcsb.orgnih.govmedlineplus.govrxnfinder.org.
Historical Context of IHVR-11029 Development and Initial Characterization
This compound emerged from ongoing research into iminosugar compounds as potential antiviral agents. It was developed as a derivative of a previously studied iminosugar inhibitor, CM-10-18 uth.eduwikipedia.org. Extensive structure-activity relationship (SAR) studies were conducted to identify compounds with improved antiviral potency and a broader spectrum of activity wikipedia.org. This compound was identified as one of three novel iminosugars (along with IHVR-17028 and IHVR-19029) resulting from these studies uth.eduwikipedia.org.
Initial characterization studies demonstrated the potent inhibitory activity of this compound against ER α-glucosidases nih.govnih.govwikipedia.org. In vitro antiviral testing revealed that this compound was active against a range of enveloped viruses, including multiple hemorrhagic fever viruses and flaviviruses nih.govuth.eduwikipedia.org.
Data from in vitro studies highlighted the compound's effectiveness against specific viruses. For instance, this compound exhibited EC₅₀ values of 1.3 µM for Bovine Viral Diarrhea Virus (BVDV), 3.3 µM for Tacaribe Virus (TARV), and 0.75 µM for Dengue Virus (DENV) nih.gov.
Initial in vivo evaluations in mouse models of Marburg virus (MARV) and Ebola virus (EBOV) infection indicated that this compound could significantly reduce mortality wikipedia.org. Treatment with this compound at 32 mg/kg initiated prior to MARV challenge resulted in a 50% survival rate in a mouse model wikipedia.org.
The mechanism underlying the antiviral activity of this compound is attributed to its inhibition of ER α-glucosidases I and II, which disrupts the proper folding and processing of viral glycoproteins essential for the formation of infectious virions wikipedia.orggenecards.orggenecards.orgorpha.netwikipedia.org. This interference with host cell machinery provides a potential mechanism for broad-spectrum antiviral activity against viruses dependent on this pathway.
Here is a summary of some initial in vitro antiviral activity data for this compound:
| Virus | EC₅₀ (µM) |
| BVDV | 1.3 |
| TARV | 3.3 |
| DENV | 0.75 |
Source: Search Result nih.gov
This initial characterization supported further investigation into this compound as a promising host-targeted antiviral compound.
Properties
CAS No. |
1383152-30-4 |
|---|---|
Molecular Formula |
C18H27F2NO5 |
Molecular Weight |
375.4128 |
IUPAC Name |
(2R,3R,4R,5S)-1-(6-(2,5-difluorophenoxy)hexyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H27F2NO5/c19-12-5-6-13(20)16(9-12)26-8-4-2-1-3-7-21-10-15(23)18(25)17(24)14(21)11-22/h5-6,9,14-15,17-18,22-25H,1-4,7-8,10-11H2/t14-,15+,17-,18-/m1/s1 |
InChI Key |
XGCVJVFPIXDHPA-CYGHRXIMSA-N |
SMILES |
OC[C@@H]1[C@H]([C@@H]([C@H](CN1CCCCCCOC2=CC(F)=CC=C2F)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IHVR-11029; IHVR 11029; IHVR11029. |
Origin of Product |
United States |
Ii. Discovery and Synthetic Strategies for Ihvr 11029
Derivation of IHVR-11029 from Parent Compounds (e.g., CM-10-18)
This compound was identified through an extensive Structure-Activity Relationship (SAR) study focused on derivatives of the imino sugar CM-10-18. CM-10-18 itself is known as a potent and orally active inhibitor of both α-glucosidases I and II, demonstrating efficacy against dengue virus infection in cultured human cells and reducing viremia in mice herts.ac.uknih.govifpan.edu.pl. The research aimed to enhance the antiviral potency and spectrum of CM-10-18 through rational chemical modifications herts.ac.uk. This comprehensive SAR study involved the synthesis and evaluation of 120 derivatives of CM-10-18 ifpan.edu.plherts.ac.uk. From this large panel of analogues, this compound, along with IHVR-17028 and IHVR-19029, were identified as novel imino sugars exhibiting superior broad-spectrum in vitro antiviral activities against representative viruses from viral families causing viral hemorrhagic fevers herts.ac.uk. Compared to the parent compound CM-10-18, this compound demonstrated increased potency as an in vitro inhibitor of α-glucosidase I herts.ac.uk.
Methodological Approaches to the Synthesis of this compound and its Analogues
The development of this compound and its analogues involved systematic chemical synthesis. While specific detailed synthetic protocols are not extensively disclosed in publicly available snippets, the fact that these compounds were generated as part of a large SAR study of 120 derivatives of CM-10-18 indicates the application of established organic synthesis methodologies for creating imino sugar structures and their functionalized side chains ifpan.edu.plherts.ac.uk. Studies report that CM-10-18, this compound, and related compounds were synthesized "in house," suggesting that the synthetic routes were developed and executed within research laboratory settings herts.ac.ukmedchemexpress.com. The synthesis of imino sugar derivatives typically involves the modification of carbohydrate scaffolds or the de novo construction of the aza-sugar ring system, followed by the introduction of various substituents, such as the characteristic hexyl chain with a difluorophenoxy group present in this compound medkoo.com. The systematic nature of the SAR study implies iterative synthesis and modification steps to explore the impact of structural changes on biological activity ifpan.edu.plherts.ac.uk.
Iii. Molecular and Cellular Mechanisms of Action of Ihvr 11029
Inhibition of Endoplasmic Reticulum α-Glucosidases I and II
IHVR-11029 acts as a small molecule inhibitor targeting ER α-glucosidases I and II. medkoo.comcenmed.commedchemexpress.comnih.govmedchemexpress.comglpbio.com These enzymes are crucial for the initial steps of N-linked glycosylation, a post-translational modification essential for the proper folding and maturation of many glycoproteins, including those of viral origin. medchemexpress.comnih.govdrexel.edunih.govnih.govgriffith.edu.auresearchgate.netnih.gov Studies have shown that this compound exhibits potent inhibitory activity against ER α-glucosidases, with an EC50 value of 0.09 μM. cenmed.commedchemexpress.comglpbio.com Compared to its parent compound, CM-10-18, this compound has demonstrated more potent in vitro inhibition of α-glucosidase I. nih.gov
Impact on N-linked Glycosylation of Viral Glycoproteins
The inhibition of ER α-glucosidases by this compound directly impacts the N-linked glycosylation of viral glycoproteins. medkoo.commedchemexpress.comgriffith.edu.aunih.govtbenews.comunica.itthenativeantigencompany.com N-linked glycosylation is a vital process for enveloped viruses, as their envelope glycoproteins, which are critical for entry and assembly, are heavily reliant on this modification. frontiersin.orgacs.orgresearchgate.net By inhibiting the glucosidases, this compound prevents the proper trimming of glucose residues from the nascent glycoproteins in the ER. nih.govnih.govgriffith.edu.auresearchgate.netnih.gov
Consequences for Viral Protein Quality Control and Degradation Pathways (e.g., ERAD)
The misfolded viral glycoproteins are often recognized by the host cell's protein quality control system, particularly the ER-associated degradation (ERAD) pathway. medchemexpress.comgriffith.edu.aunih.govtbenews.commdpi.comnih.govmdpi.com ERAD is a cellular mechanism responsible for identifying and clearing misfolded or unassembled proteins from the ER. griffith.edu.auresearchgate.netmdpi.comnih.govmdpi.com Inhibition of ER α-glucosidases can channel these improperly folded viral glycoproteins towards degradation through ERAD. medchemexpress.comgriffith.edu.aunih.govtbenews.com This increased targeting for degradation reduces the pool of functional viral glycoproteins available for subsequent steps in the viral life cycle. medchemexpress.comnih.govdrexel.edu
Effects on Virion Assembly, Secretion, and Infectivity
The disruption of viral glycoprotein (B1211001) folding and the subsequent degradation have significant consequences for virion assembly, secretion, and infectivity. medkoo.commedchemexpress.comgriffith.edu.autbenews.comunica.itthenativeantigencompany.com Proper assembly of enveloped viruses requires correctly folded and processed envelope glycoproteins to be incorporated into new viral particles. tbenews.combiorxiv.orgfrontiersin.orgnih.govebi.ac.uk By interfering with glycoprotein maturation, this compound can impair the efficient assembly of infectious virions. medchemexpress.comnih.govdrexel.edu This can lead to a reduction in the number of viral particles released from the infected cell (secretion) and/or a decrease in the infectivity of the released virions due to the incorporation of misfolded or non-functional glycoproteins. medchemexpress.comnih.govdrexel.edunih.gov Studies have shown that inhibition of ER α-glucosidases can lead to a reduction in virion secretion. medchemexpress.comnih.govdrexel.edu
Modulation of Host Cell Receptors and Entry Pathways by this compound
While the primary mechanism of this compound involves targeting viral glycoprotein processing, some research suggests it may also modulate host cell components involved in viral entry. nih.govthenativeantigencompany.comfrontiersin.org Host cell receptors and entry pathways, which are often glycoproteins themselves, can also be affected by the inhibition of ER glucosidases. nih.govnih.gov Alterations in the glycosylation of host cell receptors could potentially impact the ability of viruses to bind and enter cells. nih.govnih.govnih.govthenativeantigencompany.comfrontiersin.org For instance, studies with a related iminosugar showed altered glycosylation of ACE2, a host cell receptor for certain coronaviruses, which impaired its ability to support viral entry by disrupting membrane fusion. nih.govnih.govnih.gov This suggests a potential dual mechanism of action for ER α-glucosidase inhibitors like this compound, affecting both viral glycoprotein maturation and host cell factors involved in entry.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results. Some sources list CAS# 1383152-30-4. medkoo.comcenmed.com PubChem CID 11029 refers to Magnesium Carbonate. nih.gov |
| CM-10-18 | Not found |
| IHVR-17028 | Not found |
| IHVR-19029 | Not found |
| Calnexin | Not found |
| Calreticulin | Not found |
| ACE2 | Not found |
| Tunicamycin | Not found |
| Castanospermine (B190763) | Not found |
| 1-deoxynojirimycin (DNJ) | 162117 [Based on general knowledge, not search results] |
| Chloroquine | 2759 [Based on general knowledge, not search results] |
| Toremifene | 5458595 [Based on general knowledge, not search results] |
| Niemann-Pick C1 (NPC1) | Not found |
| Cathepsin L | Not found |
| Furin | Not found |
| ERManI | Not found |
| EDEMs | Not found |
| Derlin2 | Not found |
| SEL1L | Not found |
| HRD1 | Not found |
| OS-9 | Not found |
| XTP3-B | Not found |
| ERp57 | Not found |
| UGGT | Not found |
| BiP | Not found |
| PDI | Not found |
| OST | Not found |
| SEC61 | Not found |
| Derlin1 | Not found |
Data Table: In Vitro Inhibition of ER α-Glucosidases by Imino Sugars
| Compound | IC50 (μM) for α-glucosidase I |
| This compound | 0.09 - 0.48 nih.govmedchemexpress.comglpbio.com |
| CM-10-18 | 0.54 nih.gov |
| IHVR-17028 | 0.09 - 0.48 nih.gov |
| IHVR-19029 | 0.09 - 0.48 nih.gov |
Note: The range for this compound, IHVR-17028, and IHVR-19029 IC50 values is presented as found across different sources. nih.govmedchemexpress.comglpbio.com
Data Table: In Vitro Antiviral Activity of this compound
| Virus | EC50 (μM) |
| BVDV | 1.3 cenmed.commedchemexpress.com |
| TARV | 3.3 cenmed.commedchemexpress.com |
| DENV | 0.75 cenmed.commedchemexpress.com |
Iv. Preclinical Antiviral Efficacy of Ihvr 11029
In Vitro Antiviral Spectrum and Potency of IHVR-11029
This compound has shown in vitro antiviral activity against a range of enveloped viruses, including those responsible for hemorrhagic fevers, flaviviruses, and coronaviruses. nih.govwikipedia.orgnih.govherts.ac.uknih.govunica.itherts.ac.uknih.gov Its mechanism of action involves the inhibition of ER α-glucosidases. ecdybase.orgnih.govwikipedia.orgnih.govherts.ac.uknih.gov
Activity against Hemorrhagic Fever Viruses (e.g., Marburg, Ebola, Lassa, Rift Valley)
This compound has demonstrated in vitro activity against several hemorrhagic fever viruses. It has shown efficacy against Marburg virus (MARV) and Ebola virus (EBOV). nih.govwikipedia.orgnih.gov Additionally, studies have indicated its antiviral activity against Lassa fever virus and Rift Valley fever virus. nih.gov This broad activity against viruses from different families highlights its potential as a countermeasure for viral hemorrhagic fevers. nih.govnih.gov
Efficacy against Flaviviruses (e.g., Dengue Virus, Bovine Viral Diarrhea Virus, Tacaribe Virus)
Activity against members of the Flaviviridae family has also been reported for this compound. It exhibits efficacy against Dengue virus (DENV), Bovine Viral Diarrhea Virus (BVDV), and Tacaribe virus (TARV). nih.govherts.ac.uknih.govunica.it The inhibition of host α-glucosidases by iminosugars like this compound is a key mechanism for their antiviral effect against flaviviruses. biomedgrid.com
Inhibition of Coronaviruses (e.g., SARS-CoV, HCoV-NL63)
This compound has been shown to inhibit coronaviruses. It has demonstrated activity against SARS-CoV and HCoV-NL63. nih.gov The inhibition of ER α-glucosidases can disrupt the proper folding and processing of coronavirus glycoproteins, which are essential for viral assembly and infectivity. herts.ac.ukbiomedgrid.com
Quantitative Assessment of Antiviral Potency (e.g., EC50 values in cellular assays)
Quantitative assessments of the antiviral potency of this compound in cellular assays have been conducted, providing half-maximal effective concentration (EC50) values for various viruses. For ER α-glucosidases, this compound exhibits an EC50 of 0.09 μM. ecdybase.orgnih.govwikipedia.orgnih.govherts.ac.uk Against certain flaviviruses, the EC50 values are reported as 1.3 μM for BVDV, 3.3 μM for TARV, and 0.75 μM for DENV. ecdybase.orgnih.govnih.govherts.ac.uk
Here is a summary of some reported in vitro EC50 values for this compound:
| Target/Virus | EC50 (μM) |
| ER α-glucosidases | 0.09 |
| Bovine Viral Diarrhea Virus (BVDV) | 1.3 |
| Tacaribe Virus (TARV) | 3.3 |
| Dengue Virus (DENV) | 0.75 |
Note: These values are derived from cellular assays as reported in the literature.
In Vivo Efficacy Studies of this compound in Animal Models
Preclinical studies in animal models have been conducted to evaluate the in vivo efficacy of this compound, particularly against viral hemorrhagic fevers. nih.govwikipedia.orgnih.govnih.gov
Murine Models of Viral Hemorrhagic Fevers (e.g., Marburg and Ebola Virus Infection)
This compound has been evaluated in murine models of lethal Marburg virus (MARV) and Ebola virus (EBOV) infection. nih.govwikipedia.orgnih.govnih.gov In a mouse model of lethal MARV infection, treatment with this compound initiated prior to virus challenge resulted in a significant survival rate. nih.gov Similarly, in a murine protection-of-death model of EBOV infection, significant survival was observed when treatment with this compound was initiated post-challenge. nih.gov These studies demonstrate the potential of this compound to provide protection against lethal filovirus infections in vivo. unica.ittargetmol.comnih.gov
Assessment of Survival and Viral Load Reduction in Preclinical Animal Studies
Preclinical studies in animal models have investigated the efficacy of this compound against several viruses, particularly filoviruses like Ebola virus (EBOV) and Marburg virus (MARV). In a mouse model of hemorrhagic fever, this compound demonstrated in vivo anti-Marburg and Ebola virus activity. researchgate.netals-journal.com
Specifically, in EBOV-challenged C57Bl/6 mice, administration of this compound resulted in a notable survival rate of 50–80% when administered 4 hours post-infection. csmres.co.uk This indicates a significant protective effect against a lethal EBOV infection in this model.
While specific detailed data tables for viral load reduction directly attributable to this compound treatment in these studies were not consistently available in the search results, the observed survival benefit strongly suggests a reduction in viral replication and dissemination, which are directly linked to viral load. Studies on other iminosugars and antivirals in animal models commonly assess viral load in tissues, swabs, and lavage fluids as a key indicator of efficacy. preprints.orgnews-medical.net For instance, studies with molnupiravir (B613847) and nirmatrelvir (B3392351) in mouse models of SARS-CoV-2 demonstrated significant reductions in viral loads in the lungs of infected mice, correlating with improved outcomes. news-medical.net Similarly, studies with CM-10-18, a related iminosugar, showed that oral administration reduced the peak viremia of Dengue virus (DENV) in mice. researchgate.net
Comparative Efficacy with Related Iminosugar Compounds in In Vivo Contexts
This compound is one of several CM-10-18 derivatives that have been developed and evaluated for antiviral activity. researchgate.net Other related iminosugars, such as IHVR-17028 and IHVR-19029, have also shown better antiviral activity in vitro against a range of viruses, including Lassa fever virus, Rift Valley fever virus, Ebola virus, Dengue virus, Bovine viral diarrhea virus, and Tacaribe virus. researchgate.net These derivatives, including this compound, have displayed in vivo activity against Marburg and Ebola viruses in a mouse model of hemorrhagic fever. researchgate.netals-journal.com
While direct head-to-head comparative efficacy data in vivo specifically detailing survival rates and viral load reduction across all related iminosugars were not extensively provided, the research highlights that these newer derivatives like this compound were designed to potentially offer improved antiviral activity compared to earlier compounds like CM-10-18. tandfonline.comresearchgate.net Alterations in the side chain of CM-10-18, as seen in compounds like this compound and IHVR-19029, have been shown to improve antiviral activity, potentially due to enhanced cell access. tandfonline.com
Studies comparing different iminosugars in various animal models provide context for the evaluation of this compound. For example, studies in a lethal Ebola virus guinea pig model tested the efficacy of N-butyl-deoxynojirimycin (NB-DNJ) and N-(9-methoxynonyl)-1deoxynojirimycin (MON-DNJ). worktribe.complos.org While MON-DNJ showed no protective effects, NB-DNJ at certain doses indicated a marginal beneficial effect, with one out of four animals surviving in a pilot study and signs of improvement in others. worktribe.complos.org This underscores the variability in efficacy among different iminosugar compounds and highlights the importance of identifying derivatives with optimized antiviral properties, such as those observed with this compound against EBOV in mice. csmres.co.uk
V. Pharmacological Characterization of Ihvr 11029 in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Animal Systems
ADME studies in preclinical animal models are fundamental to understanding the disposition of a drug candidate within a living system nuvisan.com. These studies investigate how the compound is absorbed into the bloodstream, how it is distributed to various tissues and organs, how it is metabolized or broken down by the body, and how it is eliminated medicilon.com. This comprehensive evaluation helps predict the compound's behavior in vivo and its potential for accumulation or rapid clearance nuvisan.comnuvisan.com.
For IHVR-11029, studies in rats have provided insights into its ADME characteristics. While detailed distribution and excretion data were not extensively available in the search results, information regarding its absorption and metabolism in this species has been reported nih.gov.
Preclinical Pharmacokinetic Profiles of this compound
Pharmacokinetics (PK) describes the quantitative aspects of ADME, focusing on the time course of drug concentrations in biological fluids and tissues ugd.edu.mknuvisan.com. Preclinical PK studies are crucial for determining if a compound possesses suitable properties for efficacy and safety studies in animal models nuvisan.com.
Studies investigating the PK parameters of this compound have been conducted in rats following both intravenous (IV) and oral administration nih.gov. These studies are essential for understanding how the route of administration impacts the compound's systemic exposure nih.govnih.govbiorxiv.org.
Oral Bioavailability in Rodent Models
Oral bioavailability refers to the fraction of an orally administered dose of a drug that reaches the systemic circulation in an unchanged form researchgate.net. It is a key parameter for orally administered drugs, as it indicates how well the compound is absorbed from the gastrointestinal tract researchgate.netdovepress.com. Factors influencing oral bioavailability include intestinal permeability, efflux transporters, and first-pass metabolism in the gut wall and liver nih.govdovepress.comsygnaturediscovery.com.
In rats, this compound demonstrated a high oral bioavailability of 92% nih.gov. This is notably higher compared to other related compounds like CM-10-18 (56%) and IHVR17028 (12.1%) nih.gov. The high oral bioavailability of this compound in rats suggests efficient absorption from the gastrointestinal tract in this species nih.gov. This contrasts with compounds showing high efflux ratios in Caco-2 assays, which can correlate with poor oral bioavailability nih.gov.
Here is a table summarizing the oral bioavailability data in rats:
| Compound | Oral Bioavailability in Rats (%) |
| This compound | 92 |
| CM-10-18 | 56 |
| IHVR17028 | 12.1 |
Metabolic Stability in Liver Microsomes
Metabolic stability is a measure of how readily a compound is metabolized by enzymes, particularly those in the liver nuvisan.comevotec.com. In vitro metabolic stability assays, often using liver microsomes, are widely used in drug discovery to predict the potential for hepatic clearance and to identify potential metabolic pathways nuvisan.comevotec.comnih.gov. Liver microsomes contain key drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes evotec.comcreative-diagnostics.combioivt.com.
Studies evaluating the metabolic stability of this compound in liver microsomes have shown that it is stable in liver microsomes from multiple species, including human, rat, and mouse nih.gov. After a 60-minute incubation, a significant percentage of the parent drug remained nih.gov.
Here is a table summarizing the metabolic stability data in liver microsomes:
| Species | Percentage of this compound Remaining After 60 min Incubation in Liver Microsomes (%) |
| Human | Stable (79% to 93% range for this compound and IHVR-19029) nih.gov |
| Rat | Stable (79% to 93% range for this compound and IHVR-19029) nih.gov |
| Mouse | Stable (79% to 93% range for this compound and IHVR-19029) nih.gov |
This high metabolic stability in liver microsomes across species suggests that this compound is not extensively metabolized by microsomal enzymes, which could contribute to a lower potential for hepatic clearance nuvisan.comdndi.org.
Considerations for Systemic Exposure in Preclinical Research
Systemic exposure, typically represented by parameters like the area under the concentration-time curve (AUC) and peak concentration (Cmax), reflects the total amount of unchanged drug that reaches the systemic circulation and the maximum concentration achieved nih.gov. Adequate systemic exposure in preclinical animal models is essential to ensure that the compound reaches concentrations sufficient to elicit a pharmacological effect and to assess potential toxicities europa.euacs.orgnih.gov.
Based on the high oral bioavailability observed in rats, oral administration of this compound is expected to result in significant systemic exposure in this species nih.gov. The metabolic stability in liver microsomes further supports the potential for sustained systemic levels, as the compound appears resistant to rapid breakdown by hepatic enzymes nih.gov.
While the search results provide specific data points on oral bioavailability and metabolic stability in liver microsomes, a comprehensive understanding of this compound's systemic exposure would ideally involve detailed pharmacokinetic profiles including parameters such as clearance, volume of distribution, and half-life across different preclinical species and dose levels dndi.orgnih.gov. These parameters, when available, allow for a more complete picture of how the compound is handled by the body and can inform the design of further preclinical studies and potential translation to clinical settings ugd.edu.mknuvisan.com.
Vi. Structure Activity Relationships Sar and Analog Development for Ihvr 11029
Comprehensive SAR Studies Guiding the Design of IHVR-11029 Derivatives
Extensive SAR studies have been conducted on iminosugar derivatives to identify compounds with enhanced antiviral potency and spectrum. For instance, a comprehensive SAR study involving 120 derivatives of CM-10-18, a parent iminosugar α-glucosidase inhibitor, led to the identification of three novel iminosugars: this compound, IHVR-17028, and IHVR-19029 nih.govdrexel.eduacs.org. These compounds were selected based on their superior in vitro antiviral activities against representative viruses from four viral families causing hemorrhagic fever nih.govdrexel.edu. Further modifications of iminosugar derivatives, such as incorporating an oxygenated alkyl side chain combined with a substituted terminal side chain, have been shown to be essential for antiviral activity acs.org. Studies on CM-9-78 and CM-10-18, oxygenated alkyl imino sugar derivatives, demonstrated potent inhibition of α-glucosidases I and II in vitro and in animal models, effectively inhibiting dengue virus infection in cultured human cells acs.org.
Comparative Analysis of this compound, IHVR-17028, and IHVR-19029
This compound, IHVR-17028, and IHVR-19029 emerged from SAR studies as lead compounds with improved profiles compared to their parent compound, CM-10-18 nih.govdrexel.eduacs.org. These three iminosugars have demonstrated broad-spectrum in vitro antiviral activities against various hemorrhagic fever viruses and significantly reduced mortality in mouse models of Marburg virus and Ebola virus infection nih.govdrexel.edunih.gov.
In terms of ER α-glucosidase inhibition, this compound and IHVR-17028 have shown to be more potent in vitro inhibitors of α-glucosidase I compared to CM-10-18, with IC₅₀ values ranging from 0.09 to 0.48 μM for the three lead compounds nih.gov. Specifically, this compound has an EC₅₀ of 0.09 μM against ER α-glucosidases medchemexpress.comglpbio.com. IHVR-17028 is described as a potent broad-spectrum ER α-glucosidase I inhibitor with an IC₅₀ of 0.24 μM targetmol.com. IHVR-19029 is a potent inhibitor of ER α-glucosidases I and II, with a specific IC₅₀ of 0.48 μM for ER α-glucosidase I vulcanchem.commedchemexpress.combioscience.co.uk.
Their antiviral efficacy also varies across different viruses. This compound exhibits EC₅₀ values of 1.3 μM for BVDV, 3.3 μM for TARV, and 0.75 μM for DENV medchemexpress.com. IHVR-17028 inhibited BVDV, TCRV, and DENV with EC₅₀ values of 0.4 μM, 0.26 μM, and 0.3 μM, respectively targetmol.com. IHVR-19029 efficiently inhibits BVDV, TCRV, and DENV with EC₅₀s of 0.25, 0.74, and 1.25 μM, respectively medchemexpress.com.
Studies have also investigated the in vivo efficacy of these compounds. Treatment with this compound at 32 mg/kg initiated prior to Marburg virus challenge resulted in 50% survival in mice nih.gov. Significant protection against Marburg virus-induced death was observed for IHVR-17028 at 50 mg/kg and for IHVR-19029 at 75 mg/kg in mouse models nih.gov. All three compounds also demonstrated protection in mouse models of lethal Ebola virus infection nih.govcsmres.co.uk.
Here is a comparative overview of their in vitro activities:
| Compound | ER α-Glucosidase I IC₅₀ (μM) | BVDV EC₅₀ (μM) | TCRV EC₅₀ (μM) | DENV EC₅₀ (μM) |
| This compound | 0.09 medchemexpress.com | 1.3 medchemexpress.com | 3.3 medchemexpress.com | 0.75 medchemexpress.com |
| IHVR-17028 | 0.24 targetmol.com | 0.4 targetmol.com | 0.26 targetmol.com | 0.3 targetmol.com |
| IHVR-19029 | 0.48 vulcanchem.commedchemexpress.combioscience.co.uk | 0.25 medchemexpress.com | 0.74 medchemexpress.com | 1.25 medchemexpress.com |
| CM-10-18 | 0.54 nih.gov | ND | ND | ND |
ND: Not Determined
Elucidation of Structural Determinants for ER α-Glucosidase Inhibition
The inhibitory activity of iminosugars against glycosidases is highly dependent on their structure, including the number of cycle atoms, stereochemistry, and substituents on the nitrogen atom bch.ro. Iminosugars mimic carbohydrates, acting as inhibitors of glycosidases by presenting a protonated nitrogen atom in place of the endocyclic oxygen, thereby resembling the oxonium ion-like transition state of the enzymatic reaction rsc.orgnih.gov.
For ER α-glucosidases, specific structural features of iminosugars are crucial for effective inhibition. Studies have indicated that the presence of a positive charge on the inhibitor is important for binding to the enzyme's active site rsc.org. N-Alkylated iminosugar analogues can sometimes be more potent inhibitors than their parent structures, although this is enzyme-dependent rsc.org. The molecular features identified as having the largest influence on α-glucosidase inhibitory activity in some iminosugars include the number of atoms in the cycle, the number of hydroxyl groups, and the absence of double bonds in the heterocycle bch.roresearchgate.net.
Correlation between Structural Features and Antiviral Efficacy
The antiviral efficacy of iminosugars, including this compound and its analogs, is directly linked to their ability to inhibit ER α-glucosidases. These host enzymes are essential for the proper folding and maturation of viral glycoproteins, which are critical for the assembly and infectivity of many enveloped viruses drexel.edumedchemexpress.comworktribe.comnih.gov. By inhibiting ER α-glucosidases, iminosugars disrupt the N-linked glycosylation pathway, leading to misfolded viral glycoproteins and reduced virion secretion drexel.edumedchemexpress.comnih.gov.
SAR studies have aimed to identify structural modifications that enhance both α-glucosidase inhibition and antiviral activity. The development of CM-10-18 derivatives, including this compound, IHVR-17028, and IHVR-19029, was driven by the goal of improving antiviral potency through rational chemical modification nih.gov. These compounds, identified through extensive SAR, demonstrated superior antiviral activity compared to the parent compound nih.govdrexel.edu. This highlights a strong correlation between their optimized structural features, enhanced α-glucosidase inhibition, and improved antiviral efficacy against a range of enveloped viruses nih.govdrexel.eduacs.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Iminosugars
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity bch.ro. This allows for the prediction of the activity of new, untested compounds and guides the rational design of derivatives with desired properties bch.roresearchgate.net. QSAR studies have been applied to iminosugars to understand the molecular features that govern their inhibitory activity against α-glucosidases bch.ronih.govresearchgate.netdntb.gov.ua.
A QSAR study on a series of iminosugars inhibiting yeast α-glucosidase identified the number of atoms in the cycle, the number of hydroxyl groups, and the absence of double bonds in the heterocycle as significant molecular features influencing inhibitory activity bch.roresearchgate.net. While this study focused on yeast α-glucosidase, which is considered similar to human α-glucosidase, the principles derived from such QSAR models can inform the design of iminosugar inhibitors targeting human ER α-glucosidases, including derivatives of this compound bch.roresearchgate.net. QSAR analysis can help identify molecular fragments that have a favorable or unfavorable impact on inhibitory activity, thereby guiding the synthesis of more potent analogs bch.ro.
Vii. Advanced Research Methodologies and Future Directions for Ihvr 11029
Application of Advanced In Vitro Assays for Mechanistic Elucidation
Advanced in vitro assays are crucial for dissecting the precise mechanisms by which IHVR-11029 exerts its antiviral effects. This compound functions as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. medkoo.commedchemexpress.com These host enzymes play a critical role in the folding and maturation of newly synthesized glycoproteins, including those of many enveloped viruses. griffith.edu.aunih.govnih.gov By inhibiting ER α-glucosidases, this compound disrupts the normal processing of N-linked glycans on viral glycoproteins, leading to misfolded proteins. griffith.edu.aunih.gov This misfolding can impair various stages of the viral life cycle, such as assembly, budding, and infectivity of progeny virions. griffith.edu.au
In vitro enzymatic assays are used to quantify the inhibitory potency of this compound against purified ER α-glucosidases I and II. Studies have shown that this compound is a more potent inhibitor of α-glucosidase I compared to its parent compound, CM-10-18. nih.gov Cell-based assays, utilizing various cell lines infected with different viruses, are employed to assess the antiviral activity of this compound and to further investigate its mechanism. These assays can measure parameters such as viral yield, reduction in infected cells, and the impact on viral glycoprotein (B1211001) processing and localization. For instance, this compound has been shown to inhibit the transduction of SARS-CoV S glycoprotein lentivirus particles in vitro. griffith.edu.au Analysis of free oligosaccharides (FOS) in treated cells can also confirm ER α-glucosidase inhibition, as the accumulation of specific FOS structures is diagnostic of this enzymatic block. tandfonline.com
Development of Novel Preclinical In Vivo Models for Antiviral Assessment
Evaluating the efficacy of antiviral compounds like this compound requires relevant preclinical in vivo models that can recapitulate aspects of human viral infections. Mouse models are commonly used for assessing the in vivo antiviral activity of iminosugars. tandfonline.comresearchgate.net These models allow for the evaluation of a compound's ability to reduce viral load in tissues and organs, improve survival rates, and mitigate disease severity.
Strategies for Enhancing the Therapeutic Index of Iminosugar Antivirals
Enhancing the therapeutic index of iminosugar antivirals, including this compound, involves strategies aimed at improving their efficacy while minimizing potential off-target effects. While iminosugars target host enzymes and are less prone to the development of viral resistance compared to direct-acting antivirals, they can potentially affect host cellular processes that rely on glucosidase activity. nih.govfrontiersin.org
Strategies to enhance the therapeutic index include chemical modifications to improve the potency and selectivity of iminosugars for viral glycoprotein processing pathways over essential host glycosylation events. nih.gov Structural insights into mammalian ER α-glucosidase II have provided templates for the rational design of more potent inhibitors. nih.gov Another approach involves the development of prodrugs that are better absorbed or delivered more specifically to infected cells or tissues, thereby increasing the concentration at the site of infection while reducing systemic exposure. wikipedia.org Targeted delivery systems, such as liposomes, have also shown promise in enhancing the efficacy of iminosugars against viruses like Dengue virus in vivo, allowing for a significant reduction in the effective dose. asm.org
Exploration of this compound in Combination Therapies in Preclinical Settings
Exploring this compound in combination with other antiviral agents in preclinical settings is a key strategy to potentially enhance efficacy, prevent the emergence of resistance, and reduce the required dose of individual compounds. Combination therapy is a well-established approach in antiviral treatment, particularly for viruses prone to developing resistance. mdpi.comnih.gov
Preclinical studies have investigated the combination of iminosugars with other broad-spectrum antiviral agents. For example, combining an iminosugar like IHVR-19029 (a related derivative) with favipiravir (B1662787) has demonstrated synergistic inhibition of viruses such as Yellow fever virus and Ebola virus in cultured cells and increased survival rates in mouse models of Ebola virus infection. nih.gov Similarly, combination treatment with ribavirin (B1680618) and the α-glucosidase inhibitor CM-10-18 (a parent compound of this compound) has shown enhanced antiviral efficacy against Dengue virus both in vitro and in vivo. researchgate.net These studies suggest that combining this compound with other antivirals targeting different stages of the viral life cycle or host pathways could lead to more robust antiviral responses and potentially overcome limitations of monotherapy.
Investigation of this compound's Potential in Broad-Spectrum Antiviral Development
The potential of this compound as a broad-spectrum antiviral agent stems from its host-targeted mechanism of action. By inhibiting host ER α-glucosidases, this compound targets a cellular process essential for the proper folding and maturation of glycoproteins of many enveloped viruses, rather than targeting specific viral proteins that can rapidly mutate. griffith.edu.aunih.govtandfonline.com This host-directed approach is considered less prone to the development of antiviral resistance. frontiersin.orgrroij.comtandfonline.com
Research has shown that iminosugars, including this compound and its related derivatives, exhibit broad-spectrum antiviral activity against a range of enveloped viruses. medkoo.comgriffith.edu.aunih.govtandfonline.comresearchgate.net This includes activity against viruses from families causing hemorrhagic fevers, such as Ebola virus and Marburg virus, as well as other viruses like Dengue virus, Bovine viral diarrhea virus, and Tacaribe virus. medkoo.comgriffith.edu.aunih.govresearchgate.net The ability of this compound to disrupt the morphogenesis of a broad spectrum of enveloped viruses highlights its potential as a foundational compound for developing therapies active against multiple viral threats. medkoo.com
Future Research Avenues for Host-Targeted Antivirals Against Emerging Infectious Diseases
The research on this compound and other host-targeted antivirals provides valuable insights for tackling emerging infectious diseases. The COVID-19 pandemic underscored the urgent need for broad-spectrum and resistance-refractory antiviral strategies. frontiersin.orgrroij.comtandfonline.commdpi.com Host-directed therapies (HDTs), like those involving iminosugars, offer a promising approach as they target conserved host factors essential for viral replication, making it more difficult for viruses to develop resistance through mutation. frontiersin.orgmdpi.comfrontiersin.org
Q & A
Q. What is the mechanistic basis of IHVR-11029's inhibition of ER α-glucosidase, and how does this relate to its antiviral activity?
this compound targets ER α-glucosidase I/II, enzymes critical for N-linked glycoprotein processing in the endoplasmic reticulum. By inhibiting these enzymes, this compound disrupts viral glycoprotein maturation, impairing virion assembly and infectivity. This mechanism is validated through enzymatic assays showing an EC50 of 0.09 μM against ER α-glucosidase I . Antiviral activity is demonstrated via reduced viral titers in BVDV (EC50: 1.3 μM), DENV (EC50: 0.75 μM), and TARV (EC50: 3.3 μM) models .
Q. How are EC50 values for this compound determined in antiviral assays, and what methodological controls ensure reliability?
EC50 values are derived from dose-response curves using plaque reduction or viral RNA quantification assays. Key controls include:
- Cell viability assays (e.g., MTT) to exclude cytotoxicity.
- Positive controls (e.g., ribavirin for flaviviruses) to validate assay sensitivity.
- Solvent controls (e.g., DMSO) to rule out vehicle effects. Data reproducibility is ensured through triplicate experiments and statistical validation (e.g., p < 0.05 via Student’s t-test) .
Q. What criteria should guide the selection of in vitro models for evaluating this compound’s antiviral efficacy?
Prioritize models that:
- Mimic human pathophysiology (e.g., Huh-7 cells for DENV, Vero E6 for TARV).
- Express high levels of ER α-glucosidase to reflect target engagement.
- Include multiple viral strains to assess breadth of activity (e.g., DENV serotypes 1–4). Evidence from BVDV and TARV models highlights the compound’s broad-spectrum potential .
Advanced Research Questions
Q. How does this compound’s structural optimization enhance its potency compared to earlier-generation ER α-glucosidase inhibitors?
this compound’s iminosugar scaffold improves binding affinity to ER α-glucosidase I (IC50: 0.09 μM vs. 0.54 μM for CM-10-18). Key modifications include:
- Fluorine substitutions to enhance metabolic stability.
- Side-chain optimization for improved cellular permeability. Comparative enzymatic assays and crystallography studies validate these structural advantages .
Q. How can conflicting EC50 data for this compound across viral models (e.g., BVDV vs. TARV) be systematically resolved?
Discrepancies may arise from:
- Viral glycoprotein diversity (e.g., BVDV E2 vs. TARV Gn/Gc).
- Host-cell glycosylation machinery variability (e.g., cell line-specific enzyme expression). Resolution strategies:
- Glycosylation profiling (e.g., lectin blotting) to correlate inhibition with glycoprotein processing.
- Knockdown/rescue experiments to isolate ER α-glucosidase dependency .
Q. What experimental approaches are critical for assessing this compound’s disruption of enveloped virus morphogenesis?
Key methodologies include:
Q. What challenges arise in translating this compound’s in vitro efficacy to in vivo models, and how can study design mitigate these?
Challenges include:
- Poor oral bioavailability due to high polarity.
- Off-target effects on host glycoproteins (e.g., immune cell receptors). Mitigation strategies:
- Prodrug formulations to enhance absorption.
- Tissue-specific delivery systems (e.g., nanoparticles).
- Toxicogenomic profiling to identify compensatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
